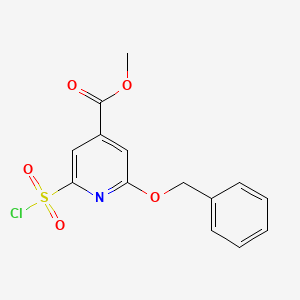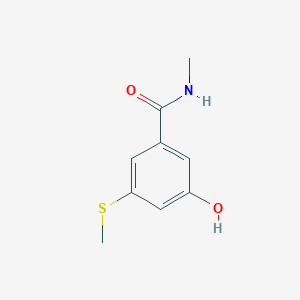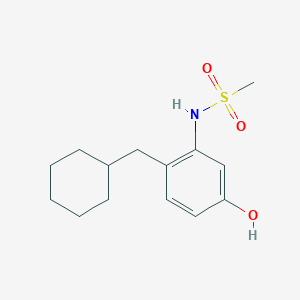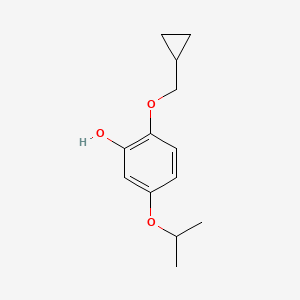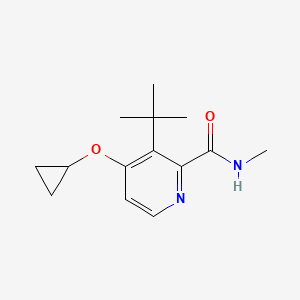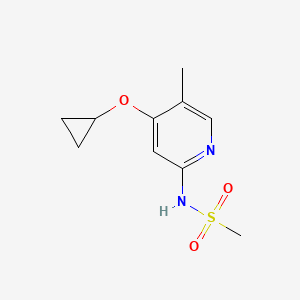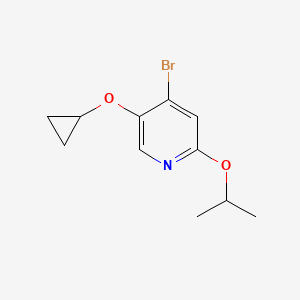
Tert-butyl 3-allyl-2-hydroxyphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-allyl-2-hydroxyphenylcarbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-allyl-2-hydroxyphenylcarbamate typically involves the reaction of 3-allyl-2-hydroxyphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to a more sustainable and scalable process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-allyl-2-hydroxyphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The allyl group can be reduced to form saturated hydrocarbons.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Saturated hydrocarbons
Substitution: Substituted carbamates
Scientific Research Applications
Tert-butyl 3-allyl-2-hydroxyphenylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-allyl-2-hydroxyphenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include:
Inhibition of oxidative enzymes: Reducing oxidative stress in biological systems.
Blocking of receptor sites: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxyphenylcarbamate
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate
Uniqueness
Tert-butyl 3-allyl-2-hydroxyphenylcarbamate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
CAS No. |
1209458-78-5 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-3-prop-2-enylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-5-7-10-8-6-9-11(12(10)16)15-13(17)18-14(2,3)4/h5-6,8-9,16H,1,7H2,2-4H3,(H,15,17) |
InChI Key |
OOAQDTFHYGIBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


